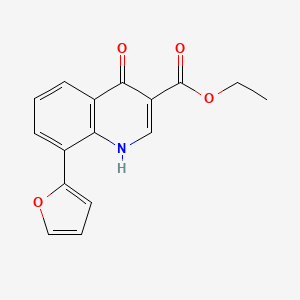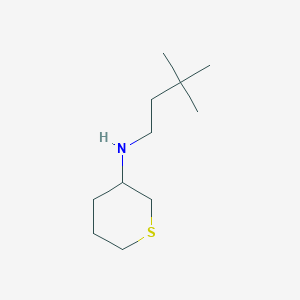
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine: is a chemical compound with the molecular formula C₁₁H₂₃NS This compound is characterized by a tetrahydrothiopyran ring substituted with a 3,3-dimethylbutyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene or alkyne under acidic or basic conditions.
Introduction of the 3,3-Dimethylbutyl Group: The 3,3-dimethylbutyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the areas of antimicrobial and anticancer therapies.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the tetrahydrothiopyran ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-4-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-2-amine
- N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-thiol
Uniqueness: N-(3,3-Dimethylbutyl)tetrahydro-2H-thiopyran-3-amine is unique due to the specific positioning of the amine group on the tetrahydrothiopyran ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H23NS |
|---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
N-(3,3-dimethylbutyl)thian-3-amine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)6-7-12-10-5-4-8-13-9-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
JRLSGBQZTQWXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


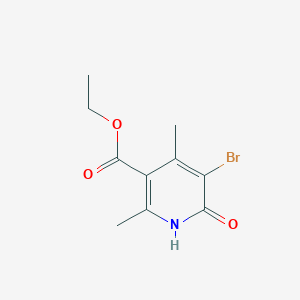
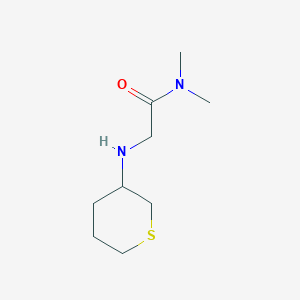
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
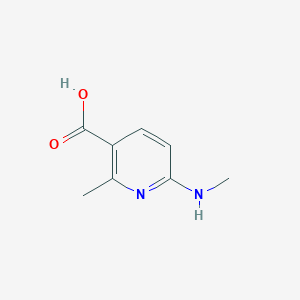
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)
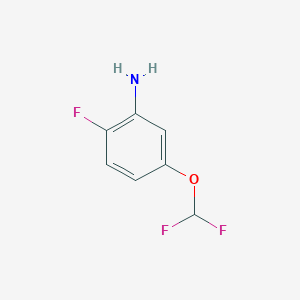

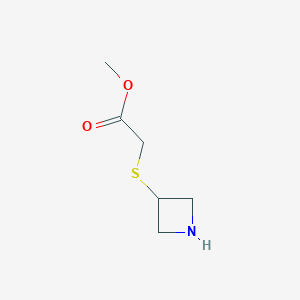
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
